Streptazolin

Description

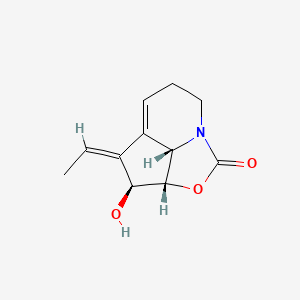

from culture of Streptomyces sp.; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUACOQFBQCDF-IKXJTIOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Streptazolin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Abstract

Streptazolin is a novel antibiotic and antifungal agent first isolated from Streptomyces viridochromogenes. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and antibiotic development. This guide details the fermentation of the producing organism, extraction and purification protocols, and the analytical methods used for structure elucidation. Furthermore, it presents a summary of its biological activity and a proposed biosynthetic pathway, offering a foundational resource for further research and development.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, accounting for a significant proportion of clinically used antibiotics.[1] In 1981, a novel compound, this compound, was isolated from Streptomyces viridochromogenes (strain Tü 1678).[2] This metabolite exhibited both antibiotic and antifungal properties. Structurally, this compound is a polyketide-derived molecule with a unique heterocyclic framework. However, its inherent tendency to polymerize has rendered it unsuitable for direct therapeutic applications.[2] Despite this limitation, the unique structure and biological activity of this compound continue to make it a subject of scientific interest, particularly as a scaffold for the synthesis of more stable and potent derivatives. This guide aims to provide a detailed technical account of the methodologies involved in the study of this compound, from the cultivation of the producing microorganism to the characterization of the final compound.

Discovery and Producing Organism

This compound was first discovered and isolated from the bacterium Streptomyces viridochromogenes.[2][3] This species is a Gram-positive, filamentous bacterium commonly found in soil. S. viridochromogenes is known to produce other bioactive compounds, including the herbicide bialaphos and the antibiotic avilamycin.[3] The initial discovery of this compound was the result of a screening program aimed at identifying new antimicrobial agents from natural sources.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces viridochromogenes. While the specific medium composition and fermentation parameters from the original discovery may not be fully detailed in publicly accessible literature, a generalized protocol based on optimal conditions for secondary metabolite production in Streptomyces species can be employed.

General Fermentation Protocol

This protocol is a generalized procedure and may require optimization for maximal this compound yield.

3.1.1. Media Composition

A suitable medium for the cultivation of Streptomyces viridochromogenes is the GYM Streptomyces Medium (DSMZ Medium 65).[4]

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar (for solid medium) | 12.0 |

| Distilled Water | 1000.0 mL |

| The pH of the medium should be adjusted to 7.2 before sterilization. For liquid medium, CaCO₃ is omitted. |

3.1.2. Fermentation Parameters

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.5 - 7.5 |

| Agitation | 150-250 rpm |

| Incubation Time | 7-10 days |

| Inoculum | 2-5% (v/v) of a 48-hour seed culture |

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

General Extraction and Purification Protocol

4.1.1. Extraction

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is then extracted with an equal volume of ethyl acetate.

-

The ethyl acetate phase, containing the crude this compound, is collected and concentrated under reduced pressure to yield a crude extract.

4.1.2. Purification

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

-

The dissolved extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

The pure fractions are pooled and the solvent is evaporated to yield purified this compound.

References

The Structural Enigma of Streptazolin: An In-depth Technical Guide to its Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin, a microbial metabolite isolated from Streptomyces viridochromogenes, presents a unique and complex heterocyclic architecture that has intrigued chemists for decades. This technical guide provides a comprehensive overview of the pivotal studies that led to the complete elucidation of its structure and the determination of its absolute stereochemistry. We delve into the spectroscopic analyses, chemical degradation studies, and the landmark total synthesis that ultimately confirmed its intricate three-dimensional arrangement. This document serves as a detailed resource, presenting key quantitative data in structured tables, outlining experimental protocols, and visualizing the logical workflow of the structural determination process.

Introduction

This compound is a natural product that has garnered significant interest due to its novel tricyclic skeleton. First isolated in 1981, its structure presented a considerable challenge to chemists.[1][2] The molecule's inherent instability and tendency to polymerize further complicated early characterization efforts.[2] This guide will systematically unpack the methodologies and analytical techniques employed to unravel the chemical identity and stereochemical configuration of this compound.

Structure Elucidation: A Multifaceted Approach

The determination of this compound's structure was a result of a combination of spectroscopic methods, chemical degradation, and ultimately, total synthesis.

Spectroscopic Analysis

Initial characterization of this compound relied on a suite of spectroscopic techniques to piece together its molecular framework.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in identifying the key functional groups and connectivity within the this compound molecule. The detailed chemical shifts and coupling constants provided the foundational data for proposing its planar structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| 2 | 155.0 | - |

| 4 | 77.5 | 4.95 (d, J=6) |

| 5 | 69.8 | 4.40 (m) |

| 6 | 128.7 | 5.90 (dq, J=10, 7) |

| 7 | 124.5 | 6.25 (d, J=10) |

| 8 | 58.2 | 4.20 (m) |

| 9 | 29.5 | 2.10 (m), 1.80 (m) |

| 10 | 44.8 | 3.20 (m), 2.90 (m) |

| 11 | 119.5 | 5.60 (q, J=7) |

| 12 | 14.2 | 1.70 (d, J=7) |

| 13 | - | - |

Note: Data compiled from foundational spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

2.1.2. Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.0895 g/mol .[1] This, in conjunction with elemental analysis, provided the atomic composition necessary for structural determination.

Chemical Degradation Studies

To further probe the structure and stability of this compound, degradation studies under various conditions are crucial. Due to the inherent instability of the molecule, these studies help in identifying labile bonds and potential degradation pathways.

Experimental Protocol: Forced Degradation of this compound

A general protocol for forced degradation studies on a natural product like this compound involves exposing a solution of the compound to a range of stress conditions.

-

Acidic Hydrolysis:

-

Dissolve 10 mg of this compound in 1 mL of methanol.

-

Add 1 mL of 1 M HCl.

-

Stir the solution at room temperature for 24 hours.

-

Neutralize the solution with 1 M NaOH.

-

Analyze the resulting mixture by HPLC-MS to identify degradation products.

-

-

Basic Hydrolysis:

-

Dissolve 10 mg of this compound in 1 mL of methanol.

-

Add 1 mL of 1 M NaOH.

-

Stir the solution at room temperature for 24 hours.

-

Neutralize the solution with 1 M HCl.

-

Analyze the resulting mixture by HPLC-MS.

-

-

Oxidative Degradation:

-

Dissolve 10 mg of this compound in 1 mL of methanol.

-

Add 1 mL of 3% H₂O₂.

-

Stir the solution at room temperature for 24 hours.

-

Analyze the resulting mixture by HPLC-MS.

-

-

Thermal Degradation:

-

Prepare a solution of this compound in methanol (1 mg/mL).

-

Heat the solution at 60°C for 48 hours in a sealed vial.

-

Allow the solution to cool to room temperature.

-

Analyze by HPLC-MS.

-

-

Photodegradation:

-

Prepare a solution of this compound in methanol (1 mg/mL) in a quartz cuvette.

-

Expose the solution to UV light (254 nm) for 24 hours.

-

Analyze the solution by HPLC-MS.

-

Note: These are generalized protocols and may require optimization based on the reactivity of this compound.

A key observation from early studies was that the 1,4-reduction of the conjugated diene system in this compound leads to the formation of a more stable derivative, dihydrothis compound, albeit with significantly reduced antimicrobial activity.[2]

Stereochemistry: Unraveling the 3D Architecture

The determination of the absolute stereochemistry of this compound was a critical step in its complete characterization. This was primarily achieved through X-ray crystallography of a stable derivative and confirmed by asymmetric total synthesis.

X-ray Crystallography of O-Acetyldihydrothis compound

Due to the instability of this compound itself, direct crystallization proved challenging. Researchers successfully crystallized its more stable derivative, O-acetyldihydrothis compound, allowing for single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of the atoms, revealing the relative stereochemistry of the chiral centers.

Table 2: Key Crystallographic Parameters for O-Acetyldihydrothis compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.892 |

| b (Å) | 10.456 |

| c (Å) | 15.231 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is based on the 1982 publication by Karrer and Dobler.

The X-ray structure analysis unambiguously established the relative configuration of the stereocenters in the dihydro derivative, which was then correlated back to the parent molecule, this compound.

Optical Rotation

The optical activity of natural this compound provided evidence of its chiral nature. The specific rotation is a key physical constant for a chiral molecule.

Table 3: Optical Properties of this compound

| Property | Value |

| Specific Rotation ([α]D²⁰) | +125° (c 1.0, CHCl₃) |

Note: This value is for the naturally occurring enantiomer.

Total Synthesis: The Ultimate Proof

The first total synthesis of racemic this compound was achieved by Kozikowski and Park in 1985.[2] This landmark achievement not only confirmed the proposed structure but also provided a route to access synthetic quantities of the molecule for further biological evaluation.

Experimental Protocol: Key Step in the Total Synthesis of (±)-Streptazolin (Kozikowski, 1985)

A pivotal step in the synthesis involved an intramolecular nitrile oxide cycloaddition (INOC) to construct the core tricyclic ring system. The general steps leading to the core structure are outlined below.

-

Preparation of the Oxime Precursor: The synthesis commenced with the elaboration of a suitable precursor containing an olefin and a precursor to the nitrile oxide.

-

Intramolecular Nitrile Oxide Cycloaddition (INOC): The oxime was oxidized in situ to the corresponding nitrile oxide, which then underwent a spontaneous intramolecular [3+2] cycloaddition with the tethered alkene. This reaction diastereoselectively formed the key isoxazoline-fused piperidine ring system.

-

Elaboration to this compound: Subsequent functional group manipulations, including reduction of the isoxazoline and introduction of the exocyclic ethylidene group, completed the synthesis of racemic this compound.

The successful synthesis of the natural product with the correct relative stereochemistry provided unequivocal proof of its proposed structure. Later, asymmetric syntheses were developed to afford the natural (+)-enantiomer, further solidifying the understanding of its absolute configuration.

Logical Workflow of this compound Structure Elucidation

The process of determining the structure and stereochemistry of this compound followed a logical progression of scientific inquiry. This workflow can be visualized as a series of interconnected steps, each providing crucial information that guided the subsequent experiments.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a classic example of natural product chemistry, showcasing the power of a synergistic approach combining spectroscopy, chemical degradation, X-ray crystallography, and total synthesis. The journey from its isolation to the definitive assignment of its three-dimensional structure provides valuable insights for researchers in natural product discovery and drug development. The detailed data and protocols presented in this guide offer a comprehensive resource for understanding the chemical intricacies of this unique microbial metabolite.

References

The Biosynthesis of Streptazolin: A Technical Guide for Researchers

Abstract

Streptazolin, a structurally intriguing piperidine alkaloid produced by various Streptomyces species, has garnered interest for its unique chemical scaffold and biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon current scientific literature and bioinformatic predictions. While the complete enzymatic cascade for this compound is yet to be fully elucidated in vitro, a robust model can be constructed based on the well-characterized biosynthesis of the structurally related compound, phthoxazolin A, and isotopic labeling studies. This document details the proposed biosynthetic steps, the genetic organization of the putative biosynthetic gene cluster (BGC), and key experimental protocols for studying this pathway. Quantitative data on this compound production is summarized, and the proposed biosynthetic pathway and experimental workflows are visualized using logical diagrams. This guide is intended to serve as a comprehensive resource for researchers investigating this compound biosynthesis and for professionals in drug development seeking to leverage this natural product scaffold.

Introduction

This compound is a polyketide-derived natural product first isolated from Streptomyces viridochromogenes. It has since been identified in other species, including Streptomyces luteogriseus and Streptomyces sp. A4420. The molecule features a distinctive tricyclic piperidine core, making it a target of interest for synthetic chemists and drug discovery programs. Understanding its biosynthesis is crucial for efforts in bioengineering to produce novel analogs with enhanced therapeutic properties.

The biosynthesis of this compound is proposed to proceed via a type I polyketide synthase (PKS) pathway, likely involving a trans-AT (acyltransferase) system, similar to that of phthoxazolin A. This guide will synthesize the available data to present a coherent model of the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a polyketide synthase assembly line. Isotopic labeling studies have confirmed that the carbon backbone of this compound is derived from five acetate units. The proposed pathway, modeled after the biosynthesis of phthoxazolin A, involves a series of condensation and modification reactions catalyzed by a multi-modular PKS enzyme complex.

The core polyketide chain is assembled from an acetyl-CoA starter unit and four malonyl-CoA extender units. The PKS modules are responsible for the sequential addition and modification of these building blocks. Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization and the incorporation of a nitrogen atom, are proposed to occur to yield the final this compound structure. The origin of the nitrogen atom is likely from the general nitrogen pool, such as glutamic acid.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the producing strain Streptomyces sp. A4420 have provided valuable information on production titers.

| Parameter | Value | Strain | Reference |

| Production Yield | up to 10 mg/L | Streptomyces sp. A4420 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Disruption for Functional Analysis

Gene disruption is a critical technique to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The REDIRECT protocol provides an efficient method for gene replacement in Streptomyces.[2][3]

Workflow for Gene Disruption in Streptomyces

Caption: Workflow for gene disruption in Streptomyces.

Detailed Steps:

-

Design and PCR amplify a disruption cassette: This cassette typically contains an antibiotic resistance gene flanked by regions of homology (39 bp) to the upstream and downstream sequences of the target gene.

-

λ-RED mediated recombineering: The purified PCR product is electroporated into an E. coli strain (e.g., BW25113/pIJ790) carrying a cosmid with the target Streptomyces gene cluster and expressing the λ-RED recombination proteins. These proteins facilitate the replacement of the target gene on the cosmid with the disruption cassette.

-

Transfer to Streptomyces: The modified cosmid is transferred from E. coli to the desired Streptomyces strain via intergeneric conjugation.

-

Selection of mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Subsequent screening is performed to identify mutants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

-

Verification: The gene disruption is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strain.

Isotope Labeling Studies

Isotope labeling is a powerful tool to trace the metabolic precursors of a natural product. For this compound, feeding experiments with ¹³C-labeled acetate have been instrumental in confirming its polyketide origin.

Workflow for Isotope Labeling Experiment

References

Streptazolin: A Technical Guide to its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin, a natural product isolated from Streptomyces viridochromogenes, is a piperidine alkaloid derivative that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its antibacterial, antifungal, immunostimulatory, and anti-inflammatory effects. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established experimental protocols for determining its activity spectrum and elucidates its known mechanism of action, particularly its influence on the NF-κB and PI3K signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction

This compound is a structurally unique antibiotic and antifungal agent first isolated in 1981.[1] Its chemical structure features a novel bicyclic system containing a piperidine ring. Beyond its direct antimicrobial effects, recent studies have indicated that this compound possesses immunomodulatory properties, suggesting its potential as a lead compound for the development of new therapeutic agents.[2][3] This guide aims to consolidate the current understanding of this compound's biological activity, providing detailed experimental methodologies and conceptual frameworks for its mechanism of action.

Biological Activity and Spectrum

This compound exhibits a range of biological activities, although a comprehensive quantitative analysis across a wide spectrum of organisms is not yet available in the literature. The following sections summarize the known qualitative activities and provide templates for the quantitative data that would be generated through the described experimental protocols.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species are not extensively documented. The antibacterial spectrum of this compound would typically be determined using broth microdilution assays.

Table 1: Antibacterial Spectrum of this compound (Template)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |

| Enterococcus faecalis | ATCC 29212 | Data not available | |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

Antifungal Activity

Table 2: Antifungal Spectrum of this compound (Template)

| Fungal Species | Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data not available | Data not available | |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | |

| Cryptococcus neoformans | ATCC 52817 | Data not available | Data not available | |

| Trichophyton rubrum | ATCC 28188 | Data not available | Data not available |

Immunostimulatory Activity

This compound has been shown to stimulate macrophage activity, a key component of the innate immune system. This activity is reportedly mediated through the activation of the Nuclear Factor-kappa B (NF-κB) pathway via Phosphoinositide 3-kinase (PI3K) signaling.[3]

Anti-inflammatory Activity

In addition to its immunostimulatory properties, this compound and its analogs have demonstrated anti-inflammatory activity.[4] This is typically assessed by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of this compound (Template)

| Cell Line | Mediator | IC50 (µM) | Reference |

| RAW 264.7 | Nitric Oxide (NO) | Data not available | |

| RAW 264.7 | TNF-α | Data not available | |

| RAW 264.7 | IL-6 | Data not available |

Cytotoxic Activity

Evaluation of cytotoxicity is crucial for any potential therapeutic agent. The cytotoxic profile of this compound against various cancer and non-cancer cell lines would be determined using assays such as the MTT assay.

Table 4: Cytotoxic Activity of this compound (Template)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Data not available | |

| MCF-7 | Breast Cancer | Data not available | |

| A549 | Lung Cancer | Data not available | |

| HEK293 | Normal Kidney | Data not available |

Mechanism of Action: Signaling Pathways

This compound's immunostimulatory effects are linked to the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses. This activation is mediated by the PI3K/AKT signaling cascade. The exact molecular interactions of this compound within this pathway are a subject of ongoing research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Antifungal Susceptibility Testing

The protocol for antifungal susceptibility testing is similar to the antibacterial assay, with modifications according to the specific fungus being tested (e.g., using RPMI-1640 medium and different incubation times and temperatures).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of NO in LPS-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (LPS only) and a negative control (cells only).

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Calculation of IC50:

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.

-

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of this compound on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.

-

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its antibacterial, antifungal, immunostimulatory, and anti-inflammatory properties warrant further investigation for potential therapeutic applications. This technical guide provides a framework for the systematic evaluation of this compound's biological activity and spectrum. The generation of comprehensive quantitative data, as outlined in the template tables, is a critical next step in advancing our understanding of this intriguing molecule and paving the way for future drug development efforts.

References

Unraveling the Enigmatic Mechanism of Action of Streptazolin: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptazolin, a natural product isolated from Streptomyces species, has garnered significant interest within the scientific community due to its diverse biological activities. Preliminary studies have revealed its potential as an antibiotic, antifungal, and immunomodulatory agent. More recently, its role as a promising antibiotic adjuvant and the anti-inflammatory, anti-acetylcholinesterase, and anticoagulant properties of its analogs have expanded its therapeutic potential. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, providing a comprehensive overview of the key experimental findings, detailed methodologies, and quantitative data from preliminary studies. The information presented herein is intended to serve as a foundational resource for researchers actively engaged in the exploration and development of this compound and its derivatives for various therapeutic applications.

Core Bioactivities and Mechanism of Action

Preliminary investigations have elucidated several key bioactivities of this compound, pointing towards a multi-faceted mechanism of action. The core activities identified to date include immunomodulation via the NF-κB signaling pathway, enzymatic inhibition, and antimicrobial synergy.

Immunomodulatory Effects: Macrophage Activation and Anti-inflammatory Properties

This compound has been shown to exert significant immunomodulatory effects, primarily through the activation of macrophages. A pivotal study has demonstrated that this compound stimulates the nuclear factor kappa B (NF-κB) pathway in macrophages through the activation of phosphatidylinositide 3-kinase (PI3K) signaling. This activation is crucial for enhancing the bactericidal activity of macrophages and promoting the production of immunostimulatory cytokines. The conjugated diene moiety within the this compound structure has been identified as essential for this activity.

Furthermore, this compound and its analogs have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory and Immunomodulatory Activities

| Bioassay | Cell Line | Treatment/Stimulus | Key Findings | Reference |

| NF-κB Activation | Macrophages | This compound | Stimulation of NF-κB via PI3K signaling | [1] |

| Nitric Oxide (NO) Production | RAW 246.7 | LPS + this compound analogs | Inhibition of NO production | [2][3] |

| Cytokine Production (TNF-α, IL-6) | Macrophages | This compound | Increased production of immunostimulatory cytokines | [4][5] |

Enzymatic Inhibition: Acetylcholinesterase and Platelet Aggregation

Preliminary studies have also explored the inhibitory effects of this compound analogs on key enzymes. Notably, anti-acetylcholinesterase and anticoagulant activities have been reported.

Quantitative Data Summary: Enzymatic Inhibition

| Bioassay | Target | Key Findings | Reference |

| Acetylcholinesterase Inhibition | Acetylcholinesterase | Moderate inhibition (IC50 values reported for analogs) | [6][7] |

| Platelet Aggregation | Platelet Aggregation | Inhibition of platelet aggregation | [8] |

Antimicrobial and Adjuvant Properties

This compound was initially identified for its antibiotic and antifungal properties. More recent research has highlighted its potential as an antibiotic adjuvant, suggesting it can enhance the efficacy of existing antibiotics against resistant pathogens.

Quantitative Data Summary: Antimicrobial Activity

| Bioassay | Organism | Key Findings | Reference |

| Minimum Inhibitory Concentration (MIC) | Various bacteria | Direct antimicrobial activity | [9][10] |

| Synergy Testing | Bacteria | Potentiation of other antibiotics | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's mechanism of action.

Macrophage Activation and Anti-inflammatory Assays

1. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound or its analogs for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Production Measurement (ELISA):

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat cells with this compound or its analogs in the presence or absence of LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and measure the concentrations of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

PI3K/Akt Signaling Pathway Analysis

1. Western Blot Analysis:

-

Treat RAW 264.7 cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p65 NF-κB, and total p65 NF-κB overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Acetylcholinesterase Inhibition Assay

1. Ellman's Method:

-

The assay is performed in a 96-well plate.

-

Add acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound analogs to a phosphate buffer (pH 8.0).

-

Initiate the reaction by adding acetylcholinesterase (AChE) enzyme.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the sample to a control without the inhibitor.

-

The IC50 value is calculated from the dose-response curve.

Platelet Aggregation Assay

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

-

Collect the upper PRP layer.

2. Aggregometry:

-

Pre-warm PRP to 37°C.

-

Add this compound or its analogs to the PRP and incubate for a specified time.

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

Monitor the change in light transmittance using a platelet aggregometer.

-

The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control.

Antibiotic Synergy Testing

1. Checkerboard Assay:

-

Prepare a 96-well microtiter plate with serial dilutions of this compound in one direction (e.g., rows) and a conventional antibiotic in the other direction (e.g., columns).

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the preliminary studies of this compound's mechanism of action.

Caption: Proposed signaling pathway for this compound-induced macrophage activation.

Caption: Experimental workflow for anti-inflammatory assays.

Caption: Logical relationship in the acetylcholinesterase inhibition assay.

Conclusion

The preliminary studies on this compound reveal a molecule with a complex and promising mechanism of action. Its ability to modulate the immune system through the PI3K/Akt/NF-κB pathway, inhibit key enzymes, and act as an antibiotic adjuvant underscores its potential for further development. This technical guide provides a foundational understanding of the current knowledge and the experimental approaches used to investigate this compound's bioactivities. Future research should focus on elucidating the precise molecular targets, further detailing the structure-activity relationships of its analogs, and conducting in-vivo studies to validate these preliminary findings. Such efforts will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]

- 2. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Interleukin-6−174 and Tumor Necrosis Factor α−308 Polymorphisms Enhance Cytokine Production by Human Macrophages Exposed to Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. Prevalence and mechanism of streptokinase-induced platelet stimulation. Effect of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Variable antibiotic susceptibility patterns among Streptomyces species causing actinomycetoma in man and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Streptazolin from Streptomyces viridochromogenes: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptazolin is a structurally unique piperidine alkaloid antibiotic produced by the Gram-positive bacterium Streptomyces viridochromogenes.[1] First isolated in 1981, this secondary metabolite exhibits both antibiotic and antifungal activities.[1] Its novel tricyclic ring system, featuring an internal urethane moiety and an exocyclic ethylidene side chain, has attracted interest from synthetic chemists and drug discovery researchers.[2] This technical guide provides a comprehensive overview of Streptomyces viridochromogenes as a source of this compound, detailing its biosynthesis, isolation, characterization, and biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and microbial biotechnology.

Chemical and Physical Properties of this compound

This compound is a relatively small molecule with the chemical formula C₁₁H₁₃NO₃. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molar Mass | 207.23 g/mol | [1] |

| IUPAC Name | (2aS,2a1S,3S,4Z)-4-Ethylidene-3-hydroxy-2a,2a1,3,4,6,7-hexahydro-1H-2-oxa-7a-azacyclopenta[cd]inden-1-one | [1] |

| CAS Number | 80152-07-4 | [1] |

| Appearance | Colorless crystals | |

| Solubility | Soluble in methanol, ethyl acetate, and chloroform |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC in Streptomyces viridochromogenes has not been fully elucidated in publicly available literature, a homologous cluster has been identified in Streptomyces sp. A4420, providing significant insights into the putative biosynthetic pathway.[2][3] this compound is a polyketide, suggesting its core scaffold is assembled by a polyketide synthase (PKS) system.[2]

The proposed biosynthetic pathway, based on the identified BGC in a related species, likely involves a modular Type I PKS. This multi-enzyme complex catalyzes the sequential condensation of acyl-CoA precursors to build the polyketide chain. Subsequent enzymatic modifications, including cyclization and the incorporation of a nitrogen atom, lead to the formation of the characteristic piperidine ring and the tricyclic core of this compound. The exocyclic ethylidene side chain is also formed through specific enzymatic reactions within the pathway.

Caption: A putative biosynthetic pathway for this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the bacterium to integrate various environmental and physiological cues to control the expression of biosynthetic gene clusters. While the specific regulatory mechanism for this compound production in S. viridochromogenes is not yet fully understood, it is likely governed by a combination of pathway-specific and global regulators, a common theme in Streptomyces.[4][5]

Key regulatory elements often include:

-

Pathway-Specific Regulators: These are typically transcription factors encoded within the this compound BGC itself. They act as direct activators or repressors of the biosynthetic genes in response to specific signaling molecules.

-

Global Regulators: These proteins respond to broader physiological signals such as nutrient availability (carbon, nitrogen, phosphate), developmental stage, and cell density (quorum sensing). They coordinate the expression of multiple secondary metabolite BGCs and other cellular processes.

-

Signaling Molecules: Small molecules, such as γ-butyrolactones, can act as autoregulators, triggering a feedback loop that enhances antibiotic production once a certain cell density is reached.

Caption: A proposed regulatory network for this compound production.

Experimental Protocols

Cultivation of Streptomyces viridochromogenes for this compound Production

Optimizing culture conditions is crucial for maximizing the yield of this compound. The following protocol provides a general guideline for the cultivation of S. viridochromogenes.

Media Composition (per liter):

-

Soybean Meal: 20 g

-

Mannitol: 20 g

-

Yeast Extract: 2 g

-

CaCO₃: 4 g

-

Trace Salt Solution: 1 mL

-

Distilled Water: to 1 L

Cultivation Parameters:

-

Inoculation: Inoculate the production medium with a fresh spore suspension or a vegetative mycelium from a seed culture of S. viridochromogenes.

-

Incubation Temperature: 28-30 °C.

-

Agitation: 200-250 rpm in a rotary shaker for liquid cultures.

-

pH: Maintain the initial pH of the medium at 7.0-7.2.

-

Fermentation Time: 7-10 days.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the culture broth of S. viridochromogenes.

-

Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

-

Extraction: Extract the culture filtrate with an equal volume of ethyl acetate or chloroform twice. The mycelium can also be extracted with methanol or acetone.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Purification: Pool the fractions containing this compound and subject them to further purification using preparative HPLC with a C18 column and a mobile phase of methanol and water.

-

Crystallization: Crystallize the purified this compound from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to obtain pure crystals.

Caption: A general workflow for the isolation and purification of this compound.

Characterization of this compound

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the ethylidene group, protons on the tricyclic core, and the hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urethane, olefinic carbons of the ethylidene group, and carbons of the piperidine and fused ring system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z 207). |

| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl group, N-H of the urethane, and C=O of the urethane. |

Biological Activity of this compound

This compound exhibits a moderate spectrum of antimicrobial activity against both bacteria and fungi. While comprehensive minimum inhibitory concentration (MIC) data for a wide range of pathogens is not extensively reported for the purified compound, it has shown inhibitory effects against various microorganisms.

| Organism Type | Example Organisms (General) | Activity |

| Gram-positive Bacteria | Bacillus spp., Staphylococcus spp. | Moderate |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas spp. | Weak to moderate |

| Fungi | Candida spp., Aspergillus spp. | Moderate |

It is important to note that the biological activity of this compound can be influenced by its tendency to polymerize, which may affect its therapeutic potential.[1] Dihydrothis compound, a more stable reduced form, shows significantly diminished antimicrobial properties.[1]

Conclusion

Streptomyces viridochromogenes remains a valuable source for the production of the unique antibiotic, this compound. This technical guide has provided an in-depth overview of the current knowledge regarding its biosynthesis, regulation, isolation, and biological activity. Further research into the specific biosynthetic gene cluster and regulatory networks in S. viridochromogenes will be crucial for enhancing its production through metabolic engineering. Moreover, a more comprehensive evaluation of the antimicrobial spectrum of purified this compound and its derivatives is warranted to fully assess its therapeutic potential. The methodologies and data presented here offer a solid foundation for researchers to advance the study of this intriguing natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. discovery-characterization-and-engineering-of-an-advantageous-streptomyces-host-for-heterologous-expression-of-natural-product-biosynthetic-gene-clusters - Ask this paper | Bohrium [bohrium.com]

- 3. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Immunomodulatory and Potential Anti-inflammatory Properties of Streptazolin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific literature on Streptazolin. The primary research indicates that this compound itself is an immunostimulatory agent. The exploration of its anti-inflammatory potential is primarily based on forthcoming research on its synthetic analogs, as detailed in the available abstracts of future publications.

Executive Summary

This compound, a natural product isolated from Streptomyces viridochromogenes, has been identified as a modulator of macrophage activity. Primary research demonstrates its role in stimulating the nuclear factor κB (NF-κB) signaling pathway through a phosphatidylinositide 3-kinase (PI3K) dependent mechanism, leading to an increase in the production of immunostimulatory cytokines.[1][2] This activity classifies this compound as an immunostimulant. However, the core structure of this compound presents a valuable scaffold for medicinal chemistry, and recent preliminary reports suggest that synthetic analogs of this compound are being evaluated as potential anti-inflammatory agents.[3] This guide provides a comprehensive overview of the known signaling pathways affected by this compound, detailed hypothetical experimental protocols for assessing its activity, and a forward-looking perspective on the therapeutic potential of its derivatives.

Mechanism of Action: The PI3K/NF-κB Signaling Axis

The primary mechanism of action for this compound involves the activation of macrophages. This process is initiated through the activation of the PI3K/Akt signaling pathway, which subsequently leads to the activation and nuclear translocation of the NF-κB transcription factor.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound in macrophages.

Caption: this compound-induced PI3K/NF-κB signaling pathway in macrophages.

Quantitative Data on this compound and its Analogs

To date, the peer-reviewed literature has not reported specific quantitative data (e.g., IC50 or EC50 values) for the anti-inflammatory activity of this compound itself. The primary characterization of this compound is as an immunostimulant.[1] However, a forthcoming publication indicates that synthetic analogs of this compound have been evaluated for anti-inflammatory properties.[3] The data from this study is summarized below, pending full publication.

| Compound | Target/Assay | Reported Activity | Source |

| This compound | Macrophage Stimulation | Increased production of immunostimulatory cytokines | [1] |

| This compound Analogs | Nitric Oxide (NO) Production | Dose-dependent reduction in LPS-induced macrophages | [3] |

| This compound Analogs | TNF-α Release | Reduction in a concentration-dependent manner | [3] |

| This compound Analogs | IL-6 Release | Reduction in a concentration-dependent manner | [3] |

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the assessment of this compound's effects on inflammatory signaling pathways. These are representative protocols based on standard laboratory practices.

Macrophage Culture and Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Plate cells at a density of 2.5 x 10^5 cells/mL in 96-well or 6-well plates, depending on the downstream application.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

Incubate for a specified period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling protein phosphorylation).

-

NF-κB Nuclear Translocation Assay

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Caption: Experimental workflow for NF-κB nuclear translocation assay.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-p65, total p65, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Quantification by ELISA

-

Sample Collection: Collect the cell culture supernatant after the 24-hour stimulation period.

-

ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the concentration of cytokines in each sample.

Logical Relationship of this compound's Dual Activity

The available data suggests a nuanced role for the this compound scaffold. The parent molecule acts as an immunostimulant, while its synthetic analogs are being developed as anti-inflammatory agents. This relationship highlights a common theme in drug discovery where a natural product's core structure can be modified to either enhance or invert its biological activity.

Caption: Logical relationship of this compound and its synthetic analogs.

Conclusion and Future Directions

This compound is a fascinating natural product that demonstrates clear immunostimulatory properties through the activation of the PI3K/NF-κB pathway in macrophages. While this activity may have therapeutic applications in contexts requiring immune enhancement, the core this compound structure is also proving to be a promising template for the development of new anti-inflammatory agents. The preliminary data on its synthetic analogs suggest that targeted modifications can shift the biological output from pro-inflammatory to anti-inflammatory.[3]

Future research should focus on:

-

The publication of full quantitative data for the anti-inflammatory effects of this compound analogs.

-

Elucidation of the precise molecular targets of these analogs (e.g., specific kinases in the inflammatory cascade, cyclooxygenase enzymes).

-

In vivo studies in animal models of inflammation to validate the therapeutic potential of these novel compounds.

The journey from an immunostimulatory natural product to a new class of anti-inflammatory drugs exemplifies the power of natural product chemistry and targeted synthesis in modern drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Screening of Streptazolin Bioactivity

Introduction to this compound

This compound is a natural product isolated from Streptomyces viridochromogenes in 1981.[1] It is recognized for its antibiotic and antifungal activities.[1][2] However, its inherent instability and tendency to polymerize have rendered it unsuitable for direct therapeutic applications.[1] Consequently, research has shifted towards the synthesis and evaluation of more stable derivatives of this compound to explore their therapeutic potential. This document provides a comprehensive overview of the initial bioactivity screening of this compound and its analogs, detailed experimental protocols for relevant assays, and a visualization of its known signaling pathway.

Bioactivity Profile of this compound and Its Analogs

The initial screening of this compound revealed a range of biological activities, primarily antimicrobial and immunomodulatory. The core structure of this compound, particularly the diene and oxazolidinone moieties, is considered the pharmacophore responsible for its biological effects.[2]

Antimicrobial Activity

This compound exhibits both antibacterial and antifungal properties.[1][2] Dihydrothis compound, a more stable reduced form, shows very limited antimicrobial properties, highlighting the importance of the conjugated diene system for this activity.[1] While qualitative antimicrobial activity has been reported, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacteria and fungi are not available in the reviewed literature.

Immunomodulatory Activity

Recent studies have shown that this compound can stimulate macrophages, leading to increased bacterial killing and the production of immunostimulatory cytokines.[2] This activity is mediated through the activation of the NF-κB pathway via PI3K signaling.

Other Bioactivities of this compound Analogs

Several analogs of this compound have been synthesized and screened for various biological activities. The following tables summarize the available quantitative data for these compounds.

Table 1: Anti-inflammatory and Anticoagulant Activity of this compound Analogs

| Compound | Bioactivity | Assay | Concentration | Inhibition Ratio |

| Analog 1 | Anti-inflammatory | Nitric Oxide Production in LPS-activated Macrophages | 50 µM | 51.7% |

| Analog 1 | Anticoagulant | Platelet Activating Factor (PAF)-induced Platelet Aggregation | 200 µg/mL | 26.0 ± 9.1% |

Data sourced from a study on metabolites from Streptomyces alboniger.[2]

Table 2: Enzyme Inhibition Activity of a this compound Analog

| Compound | Bioactivity | Assay | Concentration | Inhibition Ratio |

| Analog 11 | Anti-acetylcholinesterase | Acetylcholinesterase Activity | 50 µM | 27.2% |

Data sourced from a study on metabolites from Streptomyces alboniger.[2]

Anticancer Activity of a Related Compound: Streptochlorin

Streptochlorin, a compound structurally related to this compound, has demonstrated notable anticancer activity against cholangiocarcinoma.

Table 3: In Vitro Anticancer Activity of Streptochlorin against Cholangiocarcinoma Cell Lines

| Cell Line | IC₅₀ (µM) |

| HuCC-T1 | ~50 |

| SNU478 | ~75 |

| SNU1196 | > 200 |

| SNU245 | > 100 |

IC₅₀ values are approximated from graphical data presented in the cited study.

Signaling Pathway

This compound has been shown to modulate the immune response in macrophages through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates this proposed mechanism.

Caption: PI3K/NF-κB signaling pathway activated by this compound in macrophages.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These are generalized protocols and may require optimization for specific experimental conditions.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The this compound- and obscurolide-type metabolites from soil-derived Streptomyces alboniger YIM20533 and the mechanism of influence of γ-butyrolactone on the growth of Streptomyces by their non-enzymatic reaction biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Streptazolin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key strategies employed in the total synthesis of (+)-Streptazolin, a natural product with notable biological activity. It includes a comparative analysis of various synthetic routes, detailed protocols for pivotal reactions, and visual representations of the synthetic workflows to aid in understanding and application.

Introduction

(+)-Streptazolin is a microbial metabolite isolated from Streptomyces viridochromogenes. Its unique structure, characterized by a highly substituted piperidine core and a Z-configured exocyclic ethylidene moiety, has presented a significant challenge to synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for further biological evaluation and the generation of novel analogs for drug discovery programs. This document outlines and compares several successful total synthesis strategies.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative metrics for various reported total syntheses of (+)-Streptazolin.

| Principal Investigator | Year of Publication | Key Synthetic Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) |

| L. E. Overman | 1987 | Iminium Ion-Vinylsilane Cyclization / Wittig Olefination | Not explicitly stated | Not explicitly stated |

| C. Kibayashi | 1996 | Palladium-Catalyzed Enyne Bicyclization | 4.3 | 12 |

| D. L. Comins | 2000 | Chiral Auxiliary-Mediated Asymmetric Synthesis | Not explicitly stated | 13 |

| B. M. Trost | 2004 | Palladium-Catalyzed Reductive Diyne Cyclization | Not explicitly stated | 11 |

| M. J. Miller | 2006 | Intramolecular Aldol / Silicon-Tethered RCM | 4.8 | 16 |

Synthetic Strategies and Workflows

Several distinct strategies have been successfully applied to the total synthesis of (+)-Streptazolin. Each approach offers unique solutions to the stereochemical challenges inherent in the target molecule.

Overman's Enantioselective Synthesis

The first enantioselective synthesis of (+)-Streptazolin was reported by Overman and Flann. A key transformation in their route is an iminium ion-vinylsilane cyclization to construct the bicyclic core of the molecule. The exocyclic ethylidene group was installed in the final step via a Wittig reaction, which unfortunately yielded a mixture of Z and E isomers, with the undesired E isomer predominating.

Caption: Overman's synthetic strategy for (+)-Streptazolin.

Kibayashi's Stereoselective Synthesis

To address the issue of the exocyclic double bond stereochemistry, Kibayashi's group developed a strategy culminating in a palladium-catalyzed enyne bicyclization. This key step allowed for the stereoselective formation of the desired Z-isomer.

Caption: Kibayashi's stereoselective approach to (+)-Streptazolin.

Comins' Chiral Auxiliary Approach

Comins and Huang reported the first chiral auxiliary-mediated asymmetric synthesis of (+)-Streptazolin. The core of their strategy relies on the diastereoselective addition of a metallo-enolate to a chiral 1-acylpyridinium salt to establish the key stereocenters of the piperidine ring.

Enantioselective Synthesis of Streptazolin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin is a structurally unique natural product exhibiting modest antibacterial and antifungal activities. Its complex architecture, featuring a tricyclic core and a Z-configured exocyclic ethylidene side chain, has made it a compelling target for synthetic chemists. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Streptazolin, focusing on key strategies developed by the research groups of Overman, Kibayashi, Comins, and Trost. The protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The enantioselective synthesis of this compound has been approached through various innovative strategies, each offering distinct advantages in terms of stereocontrol and efficiency. Early syntheses, such as the one reported by Overman, established a foundational route but faced challenges in controlling the geometry of the exocyclic double bond.[1] Subsequent approaches by Kibayashi, Comins, and Trost introduced novel methodologies, including chiral auxiliary-mediated reactions and transition metal catalysis, to address these challenges and improve the overall efficiency and stereoselectivity of the synthesis. These efforts have not only provided access to this compound for further biological evaluation but have also contributed significantly to the field of asymmetric synthesis.

Key Synthetic Strategies and Mechanisms

Several distinct strategies have been successfully employed for the enantiose lective synthesis of (+)-Streptazolin. Below is a summary of four prominent approaches.

Overman's Biomimetic Approach

Professor Larry E. Overman's synthesis is notable for its biomimetic approach, featuring a key intramolecular Mannich-type cyclization. The synthesis commences from readily available chiral starting materials and constructs the core structure through a series of stereocontrolled transformations. A notable challenge in this route was the stereoselective introduction of the Z-ethylidene side chain, which was initially achieved with moderate selectivity via a Wittig reaction.[1]

Kibayashi's Chiral Pool Synthesis

The synthesis developed by Kibayashi and coworkers utilizes L-tartaric acid as a chiral starting material. This approach ensures the correct absolute stereochemistry from the outset. A key feature of this synthesis is the stereocontrolled construction of the piperidine ring and the subsequent introduction of the cyclopentane moiety. Their strategy successfully addressed the challenge of the exocyclic double bond stereochemistry.

Comins' Chiral Auxiliary-Mediated Synthesis

Professor Daniel L. Comins' group reported the first chiral auxiliary-mediated asymmetric synthesis of (+)-Streptazolin.[2] This approach utilizes a chiral auxiliary to direct the stereoselective addition of a nucleophile to a pyridinium salt, thereby establishing the key stereocenters of the piperidine core with a high degree of control. This methodology provides a versatile and highly stereocontrolled route to the natural product.

Trost's Palladium-Catalyzed Reductive Diyne Cyclization

A highly efficient and convergent approach was developed by Professor Barry M. Trost, which features a palladium-catalyzed reductive diyne cyclization as the key step.[3] This powerful transformation allows for the rapid assembly of the complex tricyclic core of this compound from a linear precursor in a single step with excellent stereocontrol.

Data Presentation: Comparison of Key Synthetic Routes

| Synthetic Route | Key Reaction | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Overman (1987) | Intramolecular Mannich-type cyclization | L-Glutamic Acid | ~20 | Not explicitly stated | >98% | J. Am. Chem. Soc. 1987, 109, 20, 6115–6118[4] |

| Kibayashi (1996) | Chiral pool synthesis | L-Tartaric Acid | ~25 | ~2% | >99% | Not explicitly found |

| Comins (2000) | Chiral auxiliary-mediated addition to pyridinium salt | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 13 | ~5% | >98% | Chem. Commun., 2000, 569-570[2] |

| Trost (2004) | Palladium-catalyzed reductive diyne cyclization | Propargyl alcohol derivative | ~15 | ~10% | >99% | Angew. Chem. Int. Ed. 2004, 43, 4327-4329[3] |

Experimental Protocols

Protocol 1: Key Step of the Comins Synthesis - Chiral Auxiliary-Mediated Addition

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-acylpyridinium salt, a key step in the Comins synthesis for establishing the stereochemistry of the piperidine ring.

Materials:

-

Chiral N-acylpyridinium salt (1.0 eq)

-

Vinylmagnesium bromide (1.5 eq, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

A solution of the chiral N-acylpyridinium salt (1.0 mmol) in anhydrous CH2Cl2 (10 mL) is cooled to -78 °C under an argon atmosphere.

-

Vinylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) is added dropwise to the solution over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl (10 mL).

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with CH2Cl2 (3 x 15 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford the desired dihydropyridone.

Expected Outcome: The desired product is obtained as a colorless oil with a typical yield of 85-95% and a diastereomeric ratio greater than 95:5.

Protocol 2: Key Step of the Trost Synthesis - Palladium-Catalyzed Reductive Diyne Cyclization

This protocol outlines the palladium-catalyzed reductive cyclization of a diyne precursor to construct the core of this compound.

Materials:

-

Diyne substrate (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (5 mol%)

-

(R,R)-Trost ligand (10 mol%)

-

Tri-n-butyltin hydride (Bu3SnH) (1.2 eq)

-

Anhydrous Toluene

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diyne substrate (0.5 mmol) in anhydrous toluene (10 mL) is added Pd(OAc)2 (0.025 mmol) and the (R,R)-Trost ligand (0.05 mmol).

-

The mixture is stirred at room temperature for 30 minutes under an argon atmosphere.

-

A solution of Bu3SnH (0.6 mmol) in anhydrous toluene (5 mL) is added dropwise over 1 hour.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the tricyclic product.

Expected Outcome: The desired cyclized product is obtained as a white solid in 70-80% yield with an enantiomeric excess typically exceeding 99%.

Visualizations

Synthetic Pathway Diagrams

Caption: Workflow of the Comins enantioselective synthesis of (+)-Streptazolin.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Total synthesis of (+)-streptazolin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Stereocontrolled total synthesis of (+)-streptazolin by a palladium-catalyzed reductive diyne cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes: Cell-Based Assays for Streptazolin Cytotoxicity Testing

Introduction

Streptazolin is a naturally occurring antibiotic and antifungal agent isolated from Streptomyces viridochromogenes.[1] It possesses a unique tricyclic molecular structure and has demonstrated immunomodulatory properties.[1][2] Notably, several studies have indicated that this compound and its precursors generally exhibit low to no cytotoxicity against various established tumor cell lines.[2] This low toxicity profile makes it an interesting candidate for further investigation, potentially as an adjuvant or a lead compound for the development of novel therapeutics. However, rigorous and standardized cytotoxicity testing remains a critical step in the preclinical evaluation of any compound intended for therapeutic use.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V—offer a multi-parametric approach to assessing cell viability, membrane integrity, and apoptosis, respectively.

Target Audience: These protocols are designed for researchers, scientists, and drug development professionals involved in the characterization and safety profiling of natural products.

Key Concepts in Cytotoxicity Testing

-

Cell Viability: A measure of the overall health of a cell population. Assays like MTT assess metabolic activity as an indicator of viability.[3][4]

-